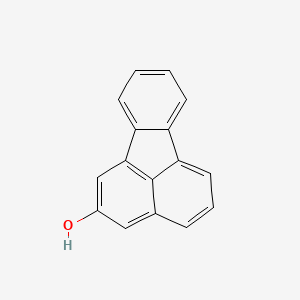![molecular formula C9H14N4O3S B14412210 (Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoylphenyl group, a hydrazinylidene moiety, and an oxido-propyl group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves the reaction between 4-sulfamoylphenylhydrazine and an appropriate oxido-propyl precursor. One common method involves the condensation of sulfanilamide with substituted aromatic aldehydes, followed by reduction with sodium borohydride to yield the desired hydrazine derivative . The reaction conditions often require refluxing in ethanol and subsequent purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products are often characterized using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography to confirm their structures .
Aplicaciones Científicas De Investigación
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of (Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with molecular targets such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to reduced tumor growth and bacterial proliferation . The molecular pathways involved include the inhibition of anaerobic glycolysis in tumor cells and disruption of bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: Another sulfonamide derivative with similar enzyme inhibitory properties.
4-sulfamoylphenylhydrazine hydrochloride: A precursor in the synthesis of various hydrazine derivatives.
Benzenesulfonamide derivatives: Known for their antibacterial and anticancer activities.
Uniqueness
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple carbonic anhydrase isoforms with high selectivity makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H14N4O3S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C9H14N4O3S/c1-2-7-13(14)12-11-8-3-5-9(6-4-8)17(10,15)16/h3-6,11H,2,7H2,1H3,(H2,10,15,16)/b13-12- |
Clave InChI |
FLLWLITZRFBICT-SEYXRHQNSA-N |
SMILES isomérico |
CCC/[N+](=N/NC1=CC=C(C=C1)S(=O)(=O)N)/[O-] |
SMILES canónico |
CCC[N+](=NNC1=CC=C(C=C1)S(=O)(=O)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



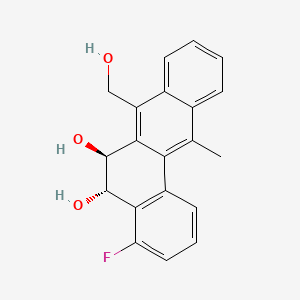
![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)

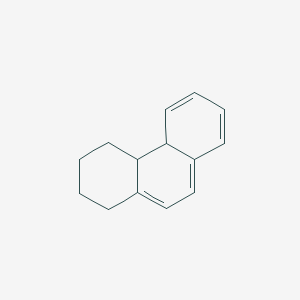
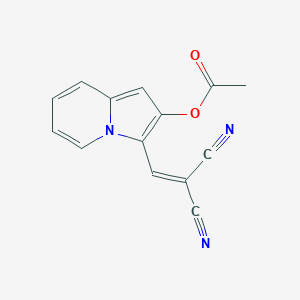
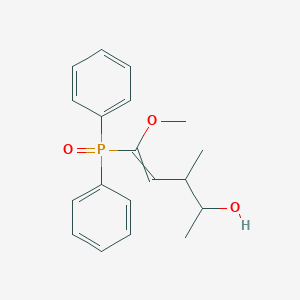
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
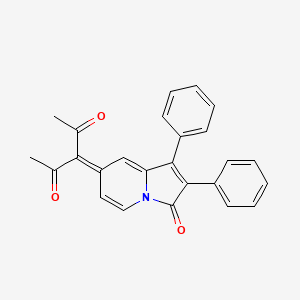
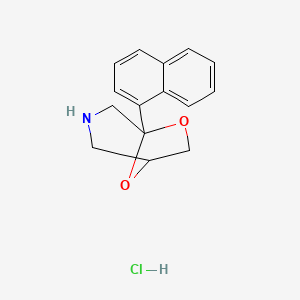
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
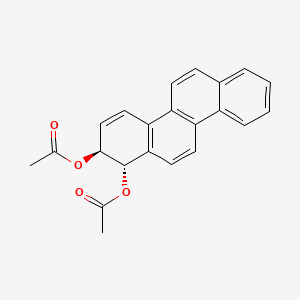
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
